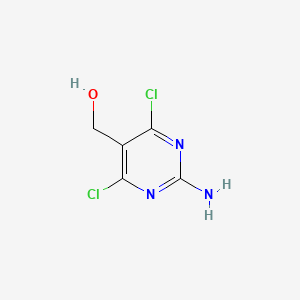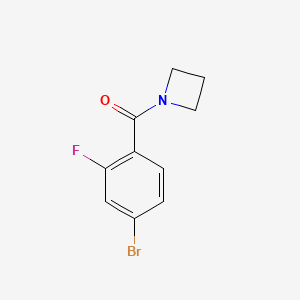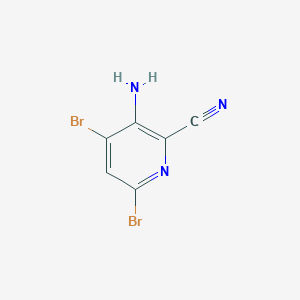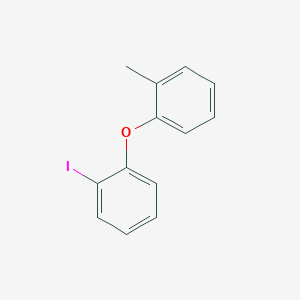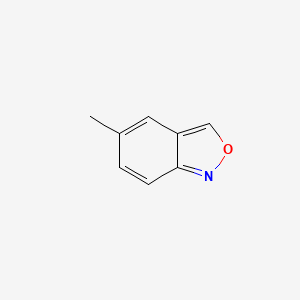
2,1-Benzisoxazole, 5-méthyl-
Vue d'ensemble
Description
2,1-Benzisoxazole, also known as Anthranil, is an organic compound with a molecular formula of C7H5NO. It features a fused benzene-isoxazole bicyclic ring structure .
Synthesis Analysis
The synthesis of 2,1-benzisoxazoles has been a subject of numerous studies. The major synthetic approaches aim at increasing either the electrophilicity or nucleophilicity of ortho substituents or other substrates . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts have been summarized .
Molecular Structure Analysis
The molecular structure of 2,1-Benzisoxazole is determined by IR, 1H/13C-NMR, and mass spectral studies . It is a bicyclic planar molecule .
Chemical Reactions Analysis
The detailed reaction mechanisms of gold-catalyzed reactions of 2,1-benzisoxazoles with propiolates and ynamides have been investigated . The catalytic reactions start with a nucleophilic nitrogen atom attacking one coordinated alkyne carbon. Then, an N–O bond cleavage takes place to give two different gold carbenoid intermediates .
Physical And Chemical Properties Analysis
2,1-Benzisoxazole is a clear yellow to brown-red liquid with a density of 1.18 g/cm3. It has a boiling point of 101-102 °C at 2 kPa .
Applications De Recherche Scientifique
Propriétés immunorégulatrices
Les dérivés du « 2,1-Benzisoxazole, 5-méthyl- » ont été étudiés pour leurs propriétés immunorégulatrices. Ces composés peuvent être classés en plusieurs catégories, telles que immunosuppresseur, anti-inflammatoire, immunorégulateur et immunostimulant . Ils ont été testés dans divers modèles utilisant des cellules résidentes de rongeurs et d'humains, des lignées cellulaires et des modèles de maladies animales expérimentales. Notamment, certains dérivés ont montré un potentiel en tant que stimulateurs immunitaires, ce qui pourrait être bénéfique chez les patients en chimiothérapie .
Activité antimicrobienne
Les dérivés benzisoxazoles, y compris le « 2,1-Benzisoxazole, 5-méthyl- », ont été synthétisés et évalués pour leur activité antimicrobienne. Ils ont montré une efficacité contre une gamme de bactéries Gram-positives et Gram-négatives, ainsi que contre des souches fongiques . Ces composés ont été comparés à des agents antimicrobiens existants tels que l'ofloxacine et le fluconazole, certains dérivés présentant une activité comparable ou même supérieure .
Potentiel anticancéreux
La recherche a indiqué que les dérivés benzisoxazoles possèdent des propriétés anticancéreuses. Ils ont été testés contre diverses lignées cellulaires cancéreuses, y compris le carcinome colorectal humain (HCT116), et certains composés ont montré des résultats prometteurs par rapport aux médicaments standards tels que le 5-fluorouracile . Cela suggère une application potentielle en thérapie anticancéreuse, en particulier pour le cancer colorectal .
Effets anti-inflammatoires
Les effets anti-inflammatoires des dérivés benzisoxazoles constituent un autre domaine d'intérêt. Ces composés ont montré qu'ils réduisaient l'inflammation dans divers modèles de maladies, ce qui pourrait conduire à de nouveaux traitements pour les affections inflammatoires .
Activités pharmacologiques
Les dérivés benzisoxazoles présentent un large spectre d'activités pharmacologiques. Ils ont été reconnus pour leur rôle dans le traitement des infections et des maladies de différentes étiologies. Leurs activités diverses comprennent antibactérien, antifongique, anticancéreux, anti-inflammatoire, antimycobactérien, antihistaminique, antiparkinson, et plus encore .
Synthèse et propriétés chimiques
La synthèse et les propriétés chimiques des dérivés benzisoxazoles sont essentielles pour leur application en recherche scientifique. Des études ont détaillé la synthèse générale de ces composés à partir de diverses matières premières et dans différentes conditions . La compréhension de ces propriétés est essentielle pour le développement de nouveaux médicaments et d'agents thérapeutiques.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of the compound “2,1-Benzisoxazole, 5-methyl-” are two enzymes: chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyl-transferase . These enzymes are implicated in metabolic pathways involving 4-hydroxybenzoate .
Mode of Action
The interaction of “2,1-Benzisoxazole, 5-methyl-” with its targets results in the inhibition of these enzymes . This inhibition disrupts the normal function of these enzymes, leading to changes in the metabolic pathways they are involved in .
Biochemical Pathways
The affected pathways involve 4-hydroxybenzoate . The disruption of these pathways by “2,1-Benzisoxazole, 5-methyl-” leads to downstream effects that include the inhibition of bacterial growth .
Pharmacokinetics
It is known that the compound has antibiotic activity against multi-drug resistant acinetobacter baumannii, suggesting that it can reach its targets in the bacterial cells .
Result of Action
The molecular and cellular effects of the action of “2,1-Benzisoxazole, 5-methyl-” include the inhibition of bacterial growth . This is due to the disruption of the metabolic pathways involving 4-hydroxybenzoate, which are crucial for the survival and proliferation of the bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of “2,1-Benzisoxazole, 5-methyl-”. For example, the presence of 4-hydroxybenzoate in the environment can reverse the antibacterial effects of “2,1-Benzisoxazole, 5-methyl-” in A. baumannii . This suggests that the availability of substrates in the environment can affect the efficacy of the compound.
Analyse Biochimique
Biochemical Properties
2,1-Benzisoxazole, 5-methyl- plays a significant role in biochemical reactions, particularly as an inhibitor of monoamine oxidase (MAO) enzymes. These enzymes are crucial for the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. The compound has been shown to inhibit both MAO-A and MAO-B isoforms, with a higher specificity for MAO-B . This inhibition leads to increased levels of neurotransmitters, which can be beneficial in the treatment of neuropsychiatric and neurodegenerative disorders .
Cellular Effects
2,1-Benzisoxazole, 5-methyl- affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of MAO enzymes results in altered neurotransmitter levels, which can impact neuronal cell function and signaling pathways . Additionally, it has shown potential in modulating the activity of other enzymes and proteins involved in cellular metabolism, further influencing cellular processes .
Molecular Mechanism
The molecular mechanism of 2,1-Benzisoxazole, 5-methyl- involves its interaction with MAO enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the breakdown of neurotransmitters . This binding interaction is crucial for its therapeutic effects in neuropsychiatric and neurodegenerative disorders. Furthermore, the compound may also interact with other biomolecules, leading to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,1-Benzisoxazole, 5-methyl- have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated sustained inhibition of MAO activity and consistent effects on neurotransmitter levels, suggesting its potential for chronic therapeutic use .
Dosage Effects in Animal Models
The effects of 2,1-Benzisoxazole, 5-methyl- vary with different dosages in animal models. At lower doses, the compound effectively inhibits MAO activity without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
2,1-Benzisoxazole, 5-methyl- is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound is metabolized primarily in the liver, where it undergoes acetylation and reduction to form various metabolites . These metabolic processes can affect the compound’s efficacy and safety profile, making it essential to understand its metabolic pathways for effective therapeutic use .
Transport and Distribution
The transport and distribution of 2,1-Benzisoxazole, 5-methyl- within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Its distribution within tissues is influenced by factors such as lipid solubility and protein binding, which can affect its localization and accumulation .
Subcellular Localization
The subcellular localization of 2,1-Benzisoxazole, 5-methyl- is critical for its activity and function. The compound is primarily localized in the mitochondria, where it interacts with MAO enzymes . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell . Understanding its subcellular localization is essential for elucidating its mechanism of action and therapeutic potential.
Propriétés
IUPAC Name |
5-methyl-2,1-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-6-2-3-8-7(4-6)5-10-9-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLLPELLMYEETN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CON=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




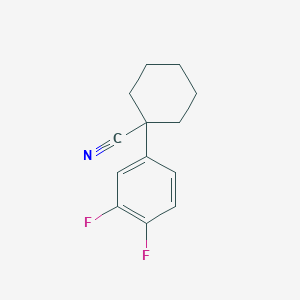

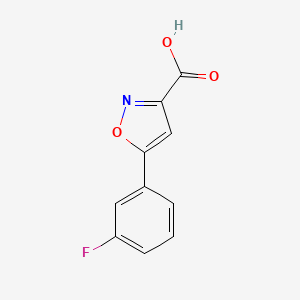

![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(4-nitrophenoxy)phenyl]-](/img/structure/B1444679.png)


